molecular formula C12H14O2 B3332801 Methyl 3-(cyclopropylmethyl)benzoate CAS No. 921602-54-2

Methyl 3-(cyclopropylmethyl)benzoate

Cat. No. B3332801
CAS RN: 921602-54-2
M. Wt: 190.24 g/mol
InChI Key: NCGTXWPDSCYMLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Methyl benzoate, involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . For example, Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The reaction is reversible and reaches equilibrium after a few hours of refluxing .


Chemical Reactions Analysis

The chemical reactions of Methyl benzoate, a similar compound, have been studied. For instance, it reacts with a Grignard reagent to produce 3-phenyl-3-pentanol . The reaction involves initial protonation of the carboxyl group, attack by the nucleophilic hydroxyl, a proton transfer, and loss of water followed by loss of the catalyzing proton to give the ester .

Future Directions

Methyl benzoate, a similar compound, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It is considered a promising candidate for use in integrated pest management under either greenhouse or field conditions . This suggests potential future directions for the use of Methyl 3-(cyclopropylmethyl)benzoate.

properties

IUPAC Name

methyl 3-(cyclopropylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-4-2-3-10(8-11)7-9-5-6-9/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGTXWPDSCYMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720889
Record name Methyl 3-(cyclopropylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921602-54-2
Record name Methyl 3-(cyclopropylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-allylbenzoate (8.39 g, 47.6 mmol) in dichloroethane (100 mL) was added iodochloromethane (26.9 mL, 152 mmol). The solution was cooled to 0° C. and diethyl zinc (1.0 M in heptanes, 76.2 mL, 76.2 mmol) was added. The cooling bath was removed and the reaction was stirred at rt for 30 min. The reaction mixture was quenched with 1N HCl, extracted with methylene chloride (three times), dried with MgSO4 and concentrate under vacuum to afford the desired product.
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
76.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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